2-[(diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide
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Overview
Description
2-[(Diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C15H23N3O2. It is a benzamide derivative, characterized by the presence of a diethylcarbamoyl group and an isopropyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide typically involves the reaction of anthranilic acid derivatives with isopropylamine and diethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The process involves the formation of an intermediate, which is then treated with diethylcarbamoyl chloride to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(Diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-isopropylbenzamide: Similar in structure but lacks the diethylcarbamoyl group.
N-Isopropylanthranilamide: Another benzamide derivative with different substituents.
Uniqueness
2-[(Diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide is unique due to the presence of both diethylcarbamoyl and isopropyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-(diethylcarbamoylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H23N3O2/c1-5-18(6-2)15(20)17-13-10-8-7-9-12(13)14(19)16-11(3)4/h7-11H,5-6H2,1-4H3,(H,16,19)(H,17,20) |
InChI Key |
JYNXCAYDRJSLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CC=C1C(=O)NC(C)C |
Origin of Product |
United States |
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